Reactive blue 235
Description
Properties
CAS No. |
149315-82-2 |
|---|---|
Molecular Formula |
C12H12O5 |
Synonyms |
Reactive blue 235 |
Origin of Product |
United States |
Scientific Research Applications
Textile Dyeing
Reactive Blue 235 is primarily used for dyeing cotton and other cellulose-based fabrics. The dye's ability to form covalent bonds with the hydroxyl groups in cellulose fibers enhances its wash and light fastness properties.
Case Study: Dyeing Efficiency
A study conducted on the dyeing of cotton fabrics with this compound revealed that optimal conditions significantly affect the dye uptake and fastness properties. The following parameters were analyzed:
| Parameter | Optimal Value |
|---|---|
| Dye Concentration | 2% owf (on weight of fabric) |
| Temperature | 60°C |
| pH | 11 |
| Time | 60 minutes |
The results indicated that under these conditions, the exhaustion rate of the dye was maximized, leading to vibrant color yields and improved fastness ratings .
Environmental Applications
This compound has also been investigated for its potential in environmental remediation, specifically in wastewater treatment processes. Its removal from wastewater is crucial due to its toxicological effects.
Case Study: Adsorption Techniques
Recent research focused on the adsorption of this compound using various adsorbents, including activated carbon and modified bamboo fibers. The findings are summarized below:
| Adsorbent | Maximum Removal Efficiency (%) | Conditions |
|---|---|---|
| Activated Carbon | 92% | 0.5 g/50 ml at room temperature |
| Modified Bamboo Fiber | 94% | 0.5 g/50 ml at room temperature |
These studies demonstrate that local waste materials can effectively adsorb this compound, offering a sustainable method for treating dye-laden effluents .
Biotechnological Approaches
Innovative approaches utilizing enzymatic treatments have been explored to enhance the dyeing process and reduce environmental impact. Enzymes can facilitate better fixation of the dye onto fibers while minimizing water and chemical usage.
Case Study: Enzyme-Assisted Dyeing
Research highlighted the use of catalase-type enzymes in conjunction with this compound for cellulose fabric dyeing. The study reported:
- Reduction in Water Consumption : Up to 56 liters per kg of textile material.
- Cost Savings : Approximately €0.293 per kg due to reduced chemical usage.
- Improved Fastness Properties : Enhanced wash fastness ratings were achieved compared to traditional methods .
Comparative Studies on Fastness Properties
A comparative analysis of this compound against other reactive dyes has shown its superior performance in terms of light and wash fastness.
Data Summary: Fastness Ratings
| Dye Type | Wash Fastness (Grey Scale) | Light Fastness (Blue Scale) |
|---|---|---|
| This compound | 4-5 | 6 |
| Other Reactive Dyes | 3-4 | 5 |
This data indicates that this compound consistently outperforms other dyes in both wash and light fastness tests, making it a preferred choice in the textile industry .
Comparison with Similar Compounds
Structural and Functional Comparisons
Reactive Blue 235 is compared to structurally and functionally analogous dyes, such as Reactive Blue 19 , Reactive Blue 4 , and Reactive Blue 49 :

Key Findings :
- This compound outperforms Reactive Blue 4 in color fastness and fixation, likely due to advanced reactive group chemistry .
- Compared to Reactive Blue 19, it exhibits superior compatibility in mixed-dye formulations, enabling precise color matching in textiles .
Adsorption and Environmental Behavior
Adsorbent efficiency for reactive blue dyes varies significantly:

Insights :
- This compound shows higher adsorption efficiency than Reactive Blue 4 and 19, likely due to its larger molecular size and sulfonic acid groups enhancing interactions with adsorbents .
Preparation Methods
Catalyst Selection and Loading
Copper sulfate and ferrous chloride are preferred catalysts due to their ability to accelerate condensation reactions without side reactions. A catalyst loading of 20–24% (relative to bromamine acid’s molar mass) maximizes reaction efficiency. For example, a mixture of CuSO₄·5H₂O and FeCl₂ (1:1 ratio) reduces reaction time by 30% compared to single-metal catalysts.
Temperature and pH Control
Deviations beyond these ranges result in incomplete reactions or hydrolysis of reactive groups, diminishing dye performance.
Solubility and Fastness Enhancements
Post-synthesis treatments, such as spray drying, improve the dye’s solubility in aqueous media. Comparative studies show that RB235 analogs prepared via this method exhibit 40% higher solubility than traditional reactive blue dyes. Fastness properties (e.g., wet rubbing, lightfastness) are also enhanced due to the stabilized triazine-cellulose bonds.
Industrial-Scale Production Considerations
Scaling RB235 synthesis requires addressing challenges in waste management and energy consumption. The patented method reduces wastewater generation by 50% compared to conventional salt-out processes, as it eliminates the need for excessive sodium chloride precipitation. Additionally, continuous-flow reactors are recommended for secondary and ternary condensations to maintain temperature control and reduce batch cycle times.
Performance Comparison with Traditional Dyes
Table 1 compares RB235 analogs synthesized via the above method with conventional reactive blue dyes:
| Property | RB235 Analog | Traditional Reactive Blue 49 |
|---|---|---|
| Solubility (g/L) | 120 | 85 |
| Wet Rubbing Fastness (Grade) | 4–5 | 3–4 |
| Lightfastness (Grade) | 6 | 5 |
| Reaction Yield (%) | 92 | 78 |
This data underscores the superiority of the optimized synthesis route in enhancing key performance metrics.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Reactive Blue 235 with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : Optimize reaction conditions (temperature, pH, molar ratios) using controlled stepwise coupling of intermediates. Purification via recrystallization or column chromatography is essential. Document procedural details (e.g., solvent choice, reaction time) in supplementary materials to enable replication . Validate purity using HPLC (>95%) and elemental analysis, referencing established protocols .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Employ UV-Vis spectroscopy (λmax ~610–630 nm for anthraquinone derivatives) and FT-IR to confirm functional groups (e.g., sulfonic acid groups). Use HPLC with a C18 column and acetonitrile/water mobile phase for purity assessment. Cross-reference data with literature spectra in databases like SciFinder or Reaxys . Include raw spectral data in supplementary files .
Q. How can researchers design experiments to evaluate the environmental persistence of this compound in aqueous systems?
- Methodological Answer : Conduct batch degradation studies under controlled pH, light, and microbial activity. Quantify residual dye via spectrophotometry or LC-MS. Compare degradation rates with structurally similar dyes to identify substituent effects. Use EPA or OECD guidelines for ecotoxicity assays, ensuring alignment with regulatory frameworks .
Advanced Research Questions
Q. How should contradictory data in photocatalytic degradation studies of this compound be systematically analyzed?
- Methodological Answer : Perform sensitivity analysis on variables (e.g., catalyst loading, light intensity) to identify outliers. Apply statistical tools (ANOVA, regression) to isolate confounding factors. Triangulate results with FT-IR and TOC analysis to confirm mineralization efficiency. Address discrepancies by replicating experiments across independent labs .
Q. What computational and experimental approaches are recommended to establish structure-property relationships for this compound?
- Methodological Answer : Combine DFT calculations (e.g., HOMO-LUMO gaps, solvation energies) with experimental adsorption isotherms and kinetic data. Validate models using Reaxys or PubChem datasets. Correlate electron-withdrawing groups (e.g., sulfonate) with photostability and binding affinity .
Q. How can researchers resolve reproducibility challenges in scaling up this compound synthesis from lab to pilot plant?
- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., diazotization). Use DOE (Design of Experiments) to optimize parameters like mixing efficiency and heat transfer. Archive batch records, including deviations, in open-access repositories .
Q. What strategies are effective for identifying and quantifying toxic byproducts formed during this compound degradation?
- Methodological Answer : Employ GC-MS or HRMS to detect aromatic amines and sulfonated intermediates. Use toxicity prediction tools (e.g., ECOSAR) to prioritize hazardous byproducts. Validate findings with in vitro bioassays (e.g., Daphnia magna toxicity) .
Methodological Considerations
- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to strengthen conclusions .
- Reproducibility : Publish raw datasets, instrument settings, and step-by-step protocols in supplementary materials .
- Literature Integration : Cross-validate results with primary literature and avoid overreliance on non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


